Tioxolone (Standard)

Carbonic Anhydrase Inhibition Isozyme Selectivity Dermatological Pharmacology

Tioxolone is a selective carbonic anhydrase I (CA I) inhibitor with a nanomolar Ki (91 nM) and a unique, flat isoform selectivity profile that distinguishes it from broad-spectrum and sulfonamide-based CA inhibitors. This compound is essential for dissecting the specific role of CA I in skin biology, acne, and psoriasis. Its high encapsulation efficiency (>95.72%) in niosomal systems also makes it ideal for developing and validating novel topical drug delivery platforms. Procure this critical tool compound to advance targeted dermatological and antileishmanial research.

Molecular Formula C7H4O3S
Molecular Weight 168.17 g/mol
CAS No. 4991-65-5
Cat. No. B001104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTioxolone (Standard)
CAS4991-65-5
Synonyms6-hydroxy-1,3(2H)-benzoxathiol-2-one
thioxolone
tioxolon
Molecular FormulaC7H4O3S
Molecular Weight168.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC(=O)S2
InChIInChI=1S/C7H4O3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3,8H
InChIKeySLYPOVJCSQHITR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 2 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tioxolone (CAS 4991-65-5) Compound Class and Core Characteristics for Dermatological Research


Tioxolone (6-hydroxy-1,3-benzoxathiol-2-one), a benzoxathiol derivative, is a metalloenzyme carbonic anhydrase (CA) inhibitor with a demonstrated Ki of 91 nM against CA I [1]. Its primary application is in topical dermatology for conditions like acne and psoriasis, attributed to its reported antibacterial, antimycotic, cytostatic, and sebum-regulating properties .

Why Tioxolone's CA I Selectivity Profile Precludes Simple Substitution with Other Topical Anti-Acne Agents


Tioxolone exhibits a unique inhibition profile across carbonic anhydrase isoforms that distinguishes it from both broad-spectrum and isoform-selective sulfonamide inhibitors, precluding simple functional substitution with alternative anti-acne actives [1]. Its primary molecular target is carbonic anhydrase I (CA I), against which it demonstrates nanomolar potency (Ki = 91 nM), while exhibiting a markedly flat, micromolar-range inhibitory profile (Ki values between 4.93 and 9.04 μM) against 12 other mammalian CA isoforms [1]. This contrasts sharply with the inhibition profiles of sulfonamide-based CA inhibitors like acetazolamide, which shows a much broader range of activity across isoforms (Ki values ranging from 2.5 nM to 200 μM) [1]. This distinct isozyme interaction pattern suggests that substituting Tioxolone with other topical agents or CA inhibitors would result in a fundamentally different biological interaction and, consequently, altered therapeutic outcomes.

Quantitative Evidence Guide for Tioxolone Procurement: Head-to-Head Performance Data Against Key Comparators


Carbonic Anhydrase I (CA I) Inhibition Selectivity: Tioxolone vs. Acetazolamide

Tioxolone demonstrates highly selective nanomolar inhibition of carbonic anhydrase I (CA I), a profile distinct from the clinically used sulfonamide acetazolamide, which exhibits a broad and variable inhibition range across CA isoforms [1].

Carbonic Anhydrase Inhibition Isozyme Selectivity Dermatological Pharmacology

Comparative Isozyme Inhibition Profile: Tioxolone vs. Dorzolamide HCl

In contrast to Dorzolamide HCl, a water-soluble CA inhibitor with high potency for CA II and IV but weak affinity for CA I, Tioxolone demonstrates the inverse profile, showing high affinity for CA I (Ki = 91 nM) and significantly weaker inhibition of other isoforms [1].

Carbonic Anhydrase Inhibition Isozyme Selectivity Enzyme Kinetics

Comparative Potency: Tioxolone's CA I Affinity vs. Methazolamide

While Tioxolone demonstrates a Ki of 91 nM for CA I, the pan-CA inhibitor Methazolamide exhibits a lower Ki of 50 nM for the same human isoform, indicating Methazolamide has a 1.8-fold higher affinity [1].

Carbonic Anhydrase Inhibition Enzyme Kinetics Comparative Pharmacology

Antileishmanial Efficacy of Tioxolone Niosomes: Encapsulated vs. Free Compound

Formulating Tioxolone into a Span/Tween 60 niosome (NT2) substantially enhances its antileishmanial activity, resulting in an IC50 of 24.5 ± 2.1 μg/mL against Leishmania tropica amastigotes and a calculated selectivity index of 10.5 [1].

Antileishmanial Activity Niosomal Formulation Drug Delivery

Physicochemical and Formulation Stability: Tioxolone vs. Other Topical Anti-Acne Actives

Tioxolone niosomes demonstrate exceptional stability and encapsulation efficiency, with formulations maintaining high encapsulation (>95.72% after six months) and desirable physical properties, which are critical for reproducible experimental and industrial applications [1].

Formulation Stability Niosomal Encapsulation Physicochemical Properties

Best Research and Industrial Application Scenarios for Tioxolone Based on Differential Evidence


Investigating CA I-Specific Pathways in Dermatological Disease Models

For researchers studying the specific role of carbonic anhydrase I in skin biology, acne pathogenesis, or psoriasis, Tioxolone (Ki = 91 nM) serves as a critical tool compound due to its selectivity profile, which is distinct from pan-CA inhibitors like acetazolamide [1].

Developing Next-Generation Topical Antileishmanial Therapies

Based on the demonstrated efficacy of Tioxolone niosomes (NT2, amastigote IC50 = 24.5 ± 2.1 μg/mL, SI = 10.5), procurement is warranted for research and development programs focused on creating novel, effective, and immunomodulatory topical treatments for cutaneous leishmaniasis [1].

Formulation Science and Stability Studies for Controlled-Release Topicals

The high encapsulation efficiency (>95.72%) and long-term stability of Tioxolone in niosomal systems make it an ideal candidate compound for developing and validating new drug delivery platforms or for use as a standard in formulation stability and release kinetic studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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